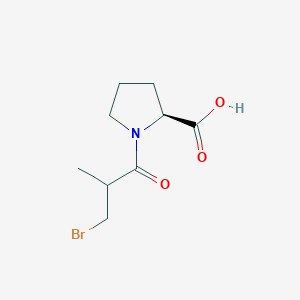
2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)-: is a chemical compound with a molecular formula of C7H12O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique stereochemistry, with the (4R,5R) configuration indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel . This reaction typically occurs under mild conditions, with hydrogen gas being introduced to the reaction mixture at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow hydrogenation. This technique allows for the efficient and consistent production of large quantities of the compound, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural metabolites makes it a valuable tool for probing biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications, including coatings and adhesives .
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A related compound with a similar ring structure but lacking the dimethyl and stereochemical features.
2H-Pyran-2-one: Another related compound, differing in the degree of saturation and functional groups.
Uniqueness: 2H-Pyran-2-one, tetrahydro-4,5-dimethyl-, (4R,5R)- is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
78148-72-8 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(4R,5R)-4,5-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clé InChI |
MNSSPGUFOSPVSY-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)OC[C@@H]1C |
SMILES canonique |
CC1CC(=O)OCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
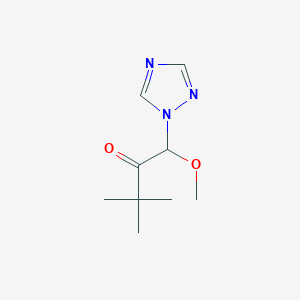
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
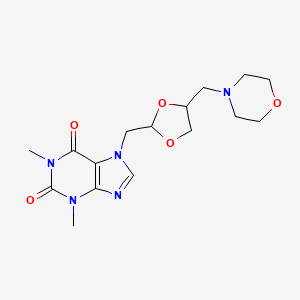
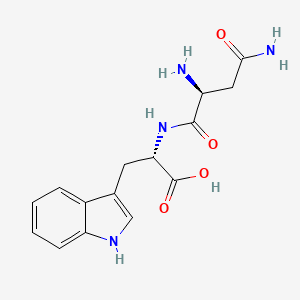
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)
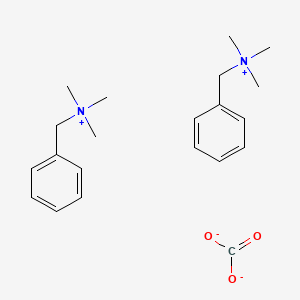
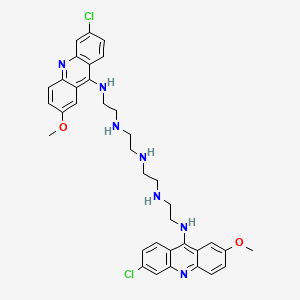
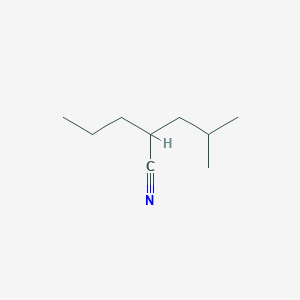
![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
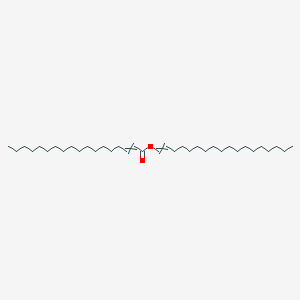
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
